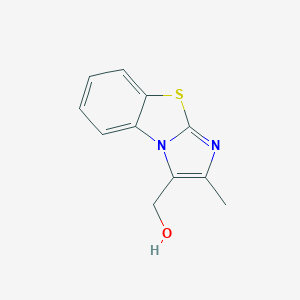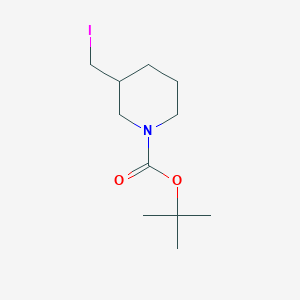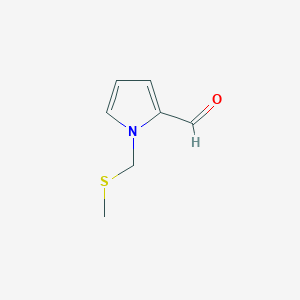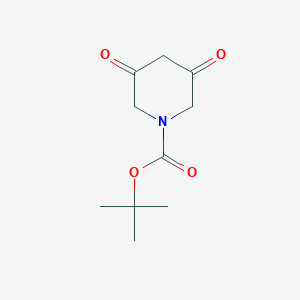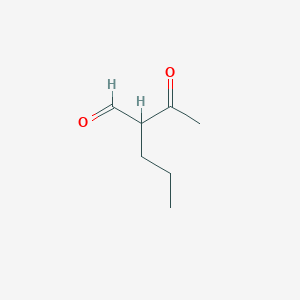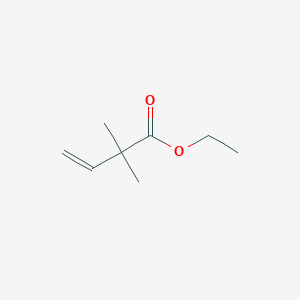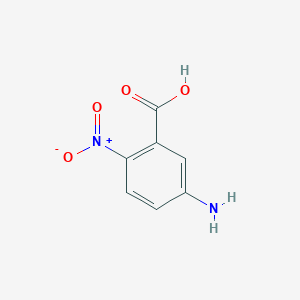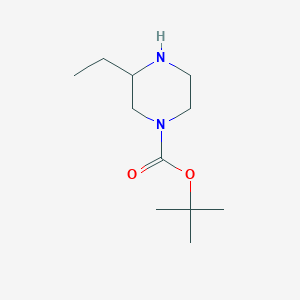
叔丁基-4-(2-氰基-4-硝基苯基)哌嗪-1-羧酸酯
描述
科学研究应用
Organic Synthesis Intermediates
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: is a valuable intermediate in organic synthesis. It can be utilized to create a variety of complex molecules due to its reactive nitro and cyano groups. These groups can undergo further chemical transformations, allowing for the synthesis of amides, sulphonamides, and other nitrogen-containing compounds .
Pharmaceutical Research
This compound serves as a building block in the development of pharmaceuticals. Its piperazine ring is a common motif in many drugs, and the additional functional groups present in this compound provide opportunities for creating novel therapeutic agents with potential activity against various diseases .
Material Science
In material science, tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical resistance properties of materials .
Protease Inhibitor Development
The structure of this compound suggests potential use in the design of protease inhibitors. Protease enzymes play crucial roles in many biological processes, and their inhibition is a key therapeutic strategy in conditions like HIV/AIDS, hypertension, and certain cancers .
Targeted Protein Degradation
The compound’s ability to serve as a linker in PROTAC (PROteolysis TArgeting Chimeras) molecules makes it valuable in targeted protein degradation research. PROTACs are designed to direct specific proteins for degradation, offering a novel approach to treating diseases by removing disease-causing proteins .
Antibacterial Agent Research
Piperazine derivatives have been investigated for their antibacterial properties. While there is no direct evidence for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate itself, related compounds have shown activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
安全和危害
作用机制
Target of Action
Similar compounds containing piperazine rings have been known to interact with various macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
Compounds containing piperazine rings are known for their ability to form hydrogen bonds and adjust molecular physicochemical properties, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Result of Action
Similar compounds have been found to be moderately active against several microorganisms .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
属性
IUPAC Name |
tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJQNYGQBUGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623622 | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
288251-87-6 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

